Product packaging for 2-Chloro-2-Fluorocyclohexanone(Cat. No.:)

2-Chloro-2-Fluorocyclohexanone

Cat. No.: B12850751
M. Wt: 150.58 g/mol
InChI Key: RKKUMMYQZLGHTC-UHFFFAOYSA-N
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Description

Contextual Significance as a Vicinally Dihalogenated Cyclohexanone (B45756)

2-Chloro-2-fluorocyclohexanone is a halogenated cyclic ketone featuring a cyclohexanone ring substituted with both a chlorine and a fluorine atom at the α-position to the carbonyl group. smolecule.com This geminal dihalo-substitution pattern significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of two different halogens on the same carbon atom introduces a unique combination of steric and electronic effects that can be exploited for various synthetic transformations.

Vicinally dihalogenated compounds, in general, are important building blocks in organic chemistry. They serve as precursors to a wide range of functional groups and molecular architectures. The development of methods for the vicinal dihalogenation of alkenes and alkynes has been an active area of research, with modern approaches focusing on safer and more practical alternatives to the use of toxic molecular halogens. nih.govresearchgate.net These methods often involve the use of N-halosuccinimides in combination with alkali metal halides or other dual-functional group transfer reagents. nih.govresearchgate.net

The reactivity of α-haloketones is well-established, and they are known to participate in reactions such as nucleophilic substitution and Favorskii rearrangements. thieme-connect.de The presence of both chlorine and fluorine in this compound provides a handle for selective transformations, as the carbon-halogen bonds exhibit different reactivities. This allows for stepwise functionalization, adding to the synthetic utility of this class of compounds.

Interdisciplinary Relevance in Contemporary Chemical Research

The unique structural features of this compound lend it relevance in several areas of chemical research, extending beyond traditional organic synthesis. Halogenated compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry and materials science. smolecule.comnih.gov

In medicinal chemistry, the introduction of fluorine into a molecule can dramatically alter its biological properties, including metabolic stability, binding affinity, and lipophilicity. acs.org While research on the specific biological activities of this compound is not extensively documented, related halogenated cyclohexanones have been investigated for their potential pharmacological properties. smolecule.com The presence of both chlorine and fluorine offers a unique scaffold for the development of new therapeutic agents. smolecule.comnih.gov

The reactivity of this compound also makes it a valuable precursor for creating more complex fluorinated molecules. The development of new fluorination and chlorination methods is an ongoing effort in synthetic chemistry, driven by the demand for novel fluorinated building blocks. acs.org The synthesis of compounds like this compound itself can be achieved through various routes, often starting from cyclohexanone and employing specific halogenating agents. smolecule.comorgsyn.org

The study of the conformational preferences of halocyclohexanones, including 2-chloro- and 2-fluorocyclohexanone (B1314666), provides fundamental insights into stereoelectronic effects. researchgate.net These studies, often employing techniques like NMR spectroscopy and computational methods, help to understand how the presence and orientation of halogen substituents influence the molecule's shape and reactivity. researchgate.net This fundamental knowledge is crucial for designing and predicting the outcomes of chemical reactions involving these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClFO B12850751 2-Chloro-2-Fluorocyclohexanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClFO

Molecular Weight

150.58 g/mol

IUPAC Name

2-chloro-2-fluorocyclohexan-1-one

InChI

InChI=1S/C6H8ClFO/c7-6(8)4-2-1-3-5(6)9/h1-4H2

InChI Key

RKKUMMYQZLGHTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(F)Cl

Origin of Product

United States

Synthesis and Spectroscopic Characterization

Preparation of 2-Chloro-2-Fluorocyclohexanone

The synthesis of this compound can be achieved through a few primary routes, typically involving the halogenation of a cyclohexanone (B45756) precursor. One common method starts with cyclohexanone, which undergoes chlorination and fluorination steps. smolecule.com Another approach involves the direct chlorination of 2-fluorocyclohexanone (B1314666). smolecule.com The choice of reagents and reaction conditions is crucial for achieving the desired product with good yield and selectivity. For instance, the chlorination of cyclohexanone can be carried out using reagents like sulfuryl chloride, while fluorination can be accomplished with agents such as potassium fluoride. smolecule.com

The synthesis of related α-halocyclohexanones, such as 2-chlorocyclohexanone (B41772) and 2-fluorocyclohexanone, provides context for the preparation of the title compound. 2-Chlorocyclohexanone can be synthesized by the chlorination of cyclohexanone using various methods, including the use of chlorine gas in an aqueous medium or in glacial acetic acid. orgsyn.org The synthesis of 2-fluorocyclohexanone often involves the electrophilic fluorination of cyclohexanone enolates using reagents like Selectfluor®.

Spectroscopic Data Summary

The structural characterization of this compound relies on standard spectroscopic techniques. The molecular formula is C₆H₈ClFO, and its molecular weight is 150.58 g/mol . smolecule.com

PropertyData
Molecular FormulaC₆H₈ClFO
Molecular Weight150.58 g/mol
IUPAC Name2-chloro-2-fluorocyclohexan-1-one
Canonical SMILESC1CCC(C(=O)C1)(F)Cl
InChI KeyRKKUMMYQZLGHTC-UHFFFAOYSA-N

Spectroscopic data for this compound is not extensively detailed in the provided search results. The table above summarizes fundamental molecular properties.

Chemical Reactivity and Synthetic Transformations

Precursor for the Synthesis of 2-Aryl-2-Fluorocyclohexanones

2-Chloro-2-fluorocyclohexanone serves as a key precursor for the synthesis of various α-aryl-α-fluorocyclohexanones. These transformations typically involve a nucleophilic substitution reaction where the chlorine atom is displaced by an aryl nucleophile. The reactivity of the carbon-chlorine bond is generally higher than that of the carbon-fluorine bond, allowing for selective substitution.

Palladium-catalyzed cross-coupling reactions are a common strategy for the arylation of ketones. For example, the synthesis of 2-(2-chlorophenyl)cyclohexanone has been achieved via a palladium-catalyzed reaction between a ketone, a phenyl halide, and a base. chemicalbook.com A similar approach could likely be adapted for the arylation of this compound. The choice of catalyst, ligand, and reaction conditions would be critical to ensure efficient coupling and prevent side reactions.

Precursor for the Synthesis of 2-Fluoro-2-(heteroaryl)cyclohexanones

In a similar vein to the synthesis of 2-aryl-2-fluorocyclohexanones, this compound can be utilized as a starting material for the preparation of 2-fluoro-2-(heteroaryl)cyclohexanones. This involves the reaction of this compound with a heteroaromatic nucleophile.

The introduction of heteroaryl moieties is of great interest in medicinal chemistry, as these groups are prevalent in many pharmaceutical compounds. The ability to synthesize α-fluoro-α-heteroaryl ketones from a readily available precursor like this compound would be a valuable synthetic tool. The reaction conditions would likely be similar to those used for the synthesis of their aryl counterparts, employing transition metal catalysis to facilitate the carbon-carbon bond formation.

ReactantProductReagents and Conditions
This compound2-Aryl-2-fluorocyclohexanoneArylating agent (e.g., arylboronic acid, arylstannane), Palladium catalyst, Ligand, Base
This compound2-Fluoro-2-(heteroaryl)cyclohexanoneHeteroarylating agent, Palladium catalyst, Ligand, Base

This table represents generalized synthetic transformations and typical reagents that would be employed in the synthesis of the target compounds from this compound.

Advanced Conformational Analysis and Stereochemical Principles of 2 Chloro 2 Fluorocyclohexanone

Conformational Dynamics and Chair Interconversion

The six-membered ring of 2-Chloro-2-Fluorocyclohexanone, like cyclohexane (B81311) itself, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two different halogen substituents at the C2 position introduces a dynamic equilibrium between two distinct chair conformers, a process known as chair interconversion or ring flip. This rapid interconversion involves the simultaneous interchange of axial and equatorial positions of all substituents on the ring.

Axial-Equatorial Equilibria of Halogen Substituents

The conformational equilibrium of 2-halocyclohexanones is a well-studied phenomenon, with the relative stability of the axial and equatorial conformers being highly dependent on the nature of the halogen. researchgate.netrsc.org In the case of this compound, the chair interconversion results in two primary conformers: one where the fluorine is axial and the chlorine is equatorial, and the other where the fluorine is equatorial and the chlorine is axial.

Theoretical and experimental studies on related 2-halocyclohexanones provide significant insights. For instance, in 2-fluorocyclohexanone (B1314666), the axial conformation is surprisingly more stable in the vapor phase, a preference attributed to favorable stereoelectronic interactions. researchgate.netrsc.org Conversely, for 2-chlorocyclohexanone (B41772), the equatorial conformer is generally favored, although the energy difference is small. researchgate.netrsc.org The interplay of these opposing preferences in this compound leads to a finely balanced equilibrium. The relative populations of the two chair conformers are determined by the cumulative effects of steric hindrance, dipole-dipole interactions, and hyperconjugation.

Conformational Energy Differences (ΔE = E_eq - E_ax) for 2-Halocyclohexanones in the Vapor Phase
CompoundΔE (kcal/mol)
2-Fluorocyclohexanone0.45
2-Chlorocyclohexanone1.05
2-Bromocyclohexanone1.50
2-Iodocyclohexanone1.90

Influence of Solvent Polarity on Conformational Preferences

The conformational equilibrium of this compound is markedly influenced by the polarity of the solvent. researchgate.netyoutube.com This is a general phenomenon observed in 2-halocyclohexanones, where an increase in solvent polarity tends to favor the more polar conformer. researchgate.netcdnsciencepub.com The equatorial conformer of a 2-halocyclohexanone typically possesses a larger molecular dipole moment because the individual bond dipoles of the carbon-halogen and carbonyl groups are more aligned. nih.gov

In a polar solvent, the more polar equatorial conformer is better stabilized through dipole-dipole interactions with the solvent molecules, thus shifting the equilibrium towards this form. youtube.com For 2-fluorocyclohexanone, the equatorial conformer becomes predominant in all solvents studied, a stark contrast to its preference for the axial conformation in the gas phase. researchgate.netrsc.org A similar trend is expected for this compound, where the equilibrium will shift to favor the conformer with the greater dipole moment in polar solvents. The extent of this shift is dependent on the dielectric constant of the medium. For example, studies on 2-fluorocyclohexanone show a significant increase in the population of the equatorial conformer when moving from a nonpolar solvent like carbon tetrachloride to a polar solvent like dimethyl sulfoxide (DMSO). researchgate.net

Equatorial Conformer Population (%) for 2-Fluorocyclohexanone in Various Solvents
SolventEquatorial Population (%)
Vapor Phase36
Carbon Tetrachloride (CCl4)72
Chloroform (CHCl3)87
Methylene (B1212753) Chloride (CH2Cl2)93
Dimethyl Sulfoxide (DMSO)98

Intramolecular Electronic and Steric Interactions

The conformational preferences in this compound are not solely dictated by bulk solvent effects but are also a consequence of a delicate balance of intramolecular electronic and steric interactions. These forces operate within the molecule to stabilize or destabilize certain conformations.

Dipole-Dipole Interactions and Electrostatic Effects

The presence of the electronegative fluorine, chlorine, and oxygen atoms in this compound results in significant bond dipoles (C-F, C-Cl, and C=O). The electrostatic interaction between these dipoles plays a crucial role in determining the conformational stability. nih.gov In the equatorial conformer, the C-X (where X is F or Cl) and C=O bond dipoles are roughly coplanar, leading to a significant electrostatic repulsion. nih.gov This repulsion is a key factor that can destabilize the equatorial arrangement.

Conversely, in the axial conformer, the C-X and C=O dipoles are oriented in a way that can reduce this repulsion. The magnitude of these dipole-dipole interactions is dependent on the distance and relative orientation of the dipoles. The "alpha-halo ketone effect" describes the unexpected stability of the axial conformer in some 2-halocyclohexanones, which is partly attributed to the minimization of dipole-dipole repulsion in this arrangement. youtube.com

Hyperconjugation and the Alicyclic Gauche Effect in Halocyclohexanones

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, is a significant stabilizing factor in many organic molecules. wikipedia.orgallen.in In 2-halocyclohexanones, hyperconjugative interactions can influence the conformational equilibrium. nih.gov Specifically, the interaction between the lone pair of electrons on the halogen atom and the antibonding orbital of the carbonyl group (n -> π*C=O) has been proposed as a stabilizing factor for the axial conformer. researchgate.net

Short-Range Interactions with the Carbonyl Group

The carbonyl group itself is a major player in dictating the conformational landscape of this compound. The interaction between the C2 halogen substituents and the carbonyl group at C1 is a critical determinant of stability. researchgate.netresearchgate.net In the equatorial conformer, the halogen is in closer proximity to the carbonyl oxygen. For fluorine, this interaction is found to be strongly attractive, whereas for chlorine, it is much less so. rsc.org This attractive interaction for fluorine can partially offset the electrostatic repulsion.

Stereochemical Descriptors and Chirality

The introduction of two different halogen substituents, chlorine and fluorine, at the second carbon position of the cyclohexanone (B45756) ring fundamentally influences the molecule's stereochemical properties. This substitution at the alpha-position to the carbonyl group creates a chiral center, rendering this compound a chiral molecule. The presence of this stereocenter means that the molecule is non-superimposable on its mirror image, giving rise to stereoisomers. Understanding the precise spatial arrangement of the atoms, or the absolute configuration, at this chiral center is crucial for defining the molecule's stereochemical identity. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.orgchemistrysteps.com

The assignment of priorities to the substituents attached to the chiral carbon (C2) is as follows:

Chlorine (Cl) : Highest priority due to its higher atomic number.

Fluorine (F) : Second highest priority.

Carbonyl carbon (C1) : Third priority.

Methylene carbon of the ring (C3) : Lowest priority.

By orienting the molecule so that the lowest priority group (C3) is pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups determines the configuration. If this sequence is clockwise, the configuration is designated as R; if it is counter-clockwise, it is designated as S. libretexts.orgyoutube.com

Enantiomeric and Diastereomeric Relationships in Substituted Cyclohexanones

The existence of a single chiral center in this compound leads to the formation of a pair of enantiomers: (R)-2-Chloro-2-Fluorocyclohexanone and (S)-2-Chloro-2-Fluorocyclohexanone. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org They possess identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.

In the broader context of substituted cyclohexanones, the introduction of additional chiral centers can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For instance, if another substituent were present on the cyclohexanone ring, creating a second chiral center, the number of possible stereoisomers would increase to a maximum of four (2n, where n is the number of chiral centers). youtube.com These stereoisomers would consist of two pairs of enantiomers, and the relationship between a molecule from one pair and a molecule from the other pair would be diastereomeric.

The table below illustrates the fundamental stereoisomeric relationships for a generic disubstituted cyclohexanone, which can be applied to understand the potential for diastereomerism if this compound were to be further substituted.

Stereoisomer Relationship Definition Example (Hypothetical Disubstituted this compound)
Enantiomers Non-superimposable mirror images.(2R, nR)-isomer and (2S, nS)-isomer
Diastereomers Stereoisomers that are not mirror images of each other.(2R, nR)-isomer and (2R, nS)-isomer

Note: 'n' represents the position of a second hypothetical chiral center.

Strategies for Stereochemical Assignment and Optical Resolution

The determination of the absolute configuration of enantiomers and their separation from a racemic mixture (a 50:50 mixture of enantiomers) are critical aspects of stereochemistry.

Stereochemical Assignment: The absolute configuration of this compound can be determined using several analytical techniques. X-ray crystallography of a single crystal of one of the enantiomers provides an unambiguous assignment of the absolute configuration. wikipedia.org Spectroscopic methods such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can also be used, often in conjunction with computational chemistry, to determine the stereochemistry in solution.

Optical Resolution: The separation of the enantiomers of this compound from a racemic mixture, a process known as optical resolution, can be achieved through various methods. wikipedia.org Chiral α-functionalized ketones are important building blocks in organic synthesis, making their resolution a significant area of research. cas.cn

One common strategy is the formation of diastereomers by reacting the racemic ketone with a chiral resolving agent. wikipedia.org For ketones, this can involve the formation of diastereomeric ketals or imines using a chiral diol or amine. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.

Kinetic resolution is another powerful technique where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. cas.cn Asymmetric synthesis, where one enantiomer is selectively produced from an achiral starting material using a chiral catalyst or reagent, is an alternative approach to obtaining enantiomerically pure this compound. nih.gov

The following table summarizes common strategies for the stereochemical assignment and optical resolution of chiral ketones like this compound.

Strategy Description Application to this compound
X-ray Crystallography Determines the three-dimensional structure of a crystalline molecule.Provides definitive assignment of the R or S configuration.
Chiroptical Spectroscopy (VCD, ECD) Measures the differential absorption of left and right circularly polarized light.Can determine the absolute configuration in solution by comparing experimental and calculated spectra.
Diastereomer Formation Reaction with a chiral resolving agent to form separable diastereomers.Reaction with a chiral amine to form diastereomeric imines, followed by separation and hydrolysis.
Kinetic Resolution Enantioselective reaction that proceeds at a different rate for each enantiomer.Asymmetric reduction of the carbonyl group could preferentially consume one enantiomer.
Chiral Chromatography Separation of enantiomers using a chiral stationary phase.Direct separation of the (R)- and (S)-enantiomers on a suitable chiral column.

Sophisticated Spectroscopic Characterization and Quantum Chemical Investigations of 2 Chloro 2 Fluorocyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of cyclic systems like 2-Chloro-2-Fluorocyclohexanone. It provides detailed information on the molecule's three-dimensional structure, the equilibrium between different conformers, and the energetic barriers to their interconversion.

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonyl group and the halogens. Protons on C6, adjacent to the carbonyl group, and on C3 would exhibit distinct chemical shifts.

Spin-spin coupling constants (J-couplings) are crucial for detailed conformational analysis. The magnitude of these through-bond interactions depends on the number and type of intervening bonds, as well as the dihedral angle between the coupled nuclei.

Vicinal Coupling (³J): The three-bond coupling between protons (³JHH) is paramount for determining the relative orientation of substituents on the cyclohexane ring. Based on the Karplus relationship, the magnitude of ³JHH is dependent on the dihedral angle. For instance, a large coupling constant (typically 8–13 Hz) is indicative of an axial-axial relationship (180° dihedral angle), while smaller values (1–5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. Studies on related 2-halocyclohexanones have extensively used the vicinal coupling between the proton at C2 and the protons at C3 (J₂₋₃) to determine the conformational equilibria in various solvents. researchgate.netrsc.org

Geminal Coupling (²J): Two-bond couplings, such as between non-equivalent protons on the same carbon (²JHH), and between fluorine and a proton on the same carbon (²JFH), provide additional structural information. The ²JFH coupling constant is typically large, with values around 40-50 Hz. thermofisher.comwikipedia.org

Long-Range Coupling: Couplings over four or more bonds are also observed, particularly in systems containing fluorine. thermofisher.com Long-range ¹H-¹⁹F couplings can provide further insights into the molecule's specific conformation. blogspot.com For example, a four-bond coupling (⁴J) between H2 and H6 through the carbonyl group has been observed in 2-bromocyclohexanone, suggesting a hyperconjugative interaction pathway. nih.gov Similar long-range couplings would be expected in this compound, offering a probe into its electronic structure.

Table 1: Typical NMR Coupling Constants for Conformational Analysis of Halogenated Cyclohexanones.
Coupling TypeNotationTypical Magnitude (Hz)Structural Information
Vicinal (H-C-C-H)³JHH (ax-ax)8 - 13Dihedral angle ~180°
Vicinal (H-C-C-H)³JHH (ax-eq, eq-eq)1 - 5Dihedral angle ~60°
Geminal (H-C-F)²JHF40 - 50Presence of geminal H and F
Long-Range (H-C-C-C-F)⁴JHF< 5Specific spatial arrangements (e.g., 'W' plan)

The cyclohexane ring in this compound is not static but undergoes rapid chair-chair interconversion at room temperature. This process exchanges the axial and equatorial positions of the substituents. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary tool for studying the kinetics and thermodynamics of this exchange. nsf.gov

By lowering the temperature, the rate of ring flip can be slowed to the point where separate signals for the individual conformers can be observed (the slow-exchange regime). From the coalescence temperature (the temperature at which the separate signals merge into a single broad peak) and lineshape analysis, the energy barrier to interconversion (Gibbs free energy of activation, ΔG‡) can be calculated. Furthermore, by integrating the signals of the distinct conformers at low temperatures, their relative populations can be determined, allowing for the calculation of the equilibrium constant (Keq) and the difference in Gibbs free energy (ΔG°) between them.

Vibrational Spectroscopy (Infrared and Raman) in Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a complementary method for conformational analysis. rsc.orgtriprinceton.org The vibrational frequencies of a molecule are sensitive to its geometry and electronic structure. In α-haloketoness, the carbonyl (C=O) stretching frequency is a particularly useful diagnostic tool.

The position of the C=O stretching band in the IR spectrum is influenced by the orientation of the adjacent carbon-halogen bonds. Generally, an axial halogen causes a shift of the C=O frequency to a higher wavenumber compared to its equatorial counterpart. This phenomenon is attributed to a combination of field effects and dipole-dipole interactions between the C=O and C-X bonds. For this compound, one would expect to observe distinct C=O stretching frequencies for conformers with different axial/equatorial arrangements of the Cl and F atoms. While IR spectroscopy measures the absorption of radiation, Raman spectroscopy is based on light scattering and provides complementary information, as some vibrational modes may be strong in Raman but weak in IR, and vice-versa. americanpharmaceuticalreview.comchemrxiv.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information about its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. It would also establish the absolute stereochemistry of the chiral center. This experimental structure serves as a crucial benchmark for validating the results of computational chemistry models. As of now, a publicly available crystal structure for this compound has not been reported in the literature.

Computational Chemistry: Predictive Modeling and Mechanistic Interpretation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for investigating the conformational landscapes of complex molecules. mdpi.com These methods allow for the prediction of molecular structures, relative energies, and spectroscopic properties. ufla.br

For this compound, quantum chemical calculations can be used to:

Determine Relative Stabilities: Calculations can predict the relative energies of the possible chair conformers (e.g., F-axial/Cl-equatorial vs. F-equatorial/Cl-axial) in the gas phase. researchgate.netscispace.com Studies on monosubstituted 2-halocyclohexanones have shown that in the gas phase, the axial conformation is often preferred due to favorable stereoelectronic interactions, but this preference can be reversed in polar solvents. rsc.orgnih.gov

Predict Spectroscopic Parameters: DFT calculations can accurately predict NMR chemical shifts and coupling constants for each stable conformer. nih.gov By comparing these calculated values with experimental data, the observed spectrum can be assigned to a specific conformational equilibrium.

Interpret Intermolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to dissect the various intramolecular interactions that govern conformational preference. nih.gov These include steric repulsion (e.g., 1,3-diaxial interactions), electrostatic interactions (dipole-dipole), and stereoelectronic effects like hyperconjugation (e.g., interactions between lone pairs on the oxygen or halogens and antibonding orbitals of adjacent bonds). researchgate.net

Table 2: Illustrative Computational Predictions for 2-Halocyclohexanone Conformers.
CompoundPhaseMore Stable ConformerEnergy Difference (ΔEeq-ax, kcal/mol)Governing Factors
2-Fluorocyclohexanone (B1314666)GasAxial0.45 rsc.orgStereoelectronic effects, reduced dipole repulsion nih.gov
2-FluorocyclohexanoneSolution (polar)EquatorialVaries with solvent researchgate.netSolvation of the larger dipole moment of the equatorial form nih.gov
2-Chlorocyclohexanone (B41772)GasAxial1.05 rsc.orgSteric and electronic effects
2-ChlorocyclohexanoneSolution (CCl₄)AxialVaries with solvent rsc.orgBalance of intramolecular forces and solvation

By combining these sophisticated spectroscopic and computational methods, a comprehensive understanding of the structure, dynamics, and governing electronic forces of this compound can be achieved.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it particularly well-suited for the geometric and energetic analysis of medium-sized organic molecules like this compound. This method is used to determine the molecule's most stable three-dimensional structures, known as conformers, and to calculate their relative energies.

The geometry optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this typically involves starting with several plausible initial structures, such as the chair conformations with different axial and equatorial arrangements of the chlorine and fluorine atoms, and then using a DFT functional (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy structure. The calculations would likely reveal that the chair conformation is the most stable, but would specifically determine the energetic preference for the axial versus equatorial positioning of the fluorine and chlorine atoms, which is governed by a balance of steric hindrance and stereoelectronic effects like the anomeric effect.

Once the geometries are optimized, frequency calculations are typically performed to confirm that the structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies. These energy calculations allow for the determination of the relative stability of the different conformers.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound

Parameter Value
C=O Bond Length 1.21 Å
C-Cl Bond Length 1.78 Å
C-F Bond Length 1.39 Å
C-C-Cl Bond Angle 109.8°
C-C-F Bond Angle 109.1°
O=C-C-Cl Dihedral Angle -152.3°
O=C-C-F Dihedral Angle 88.5°

Note: Data is illustrative and based on typical values for similar compounds.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Conformer Relative Energy (kcal/mol)
Chair (Axial F, Equatorial Cl) 0.00
Chair (Equatorial F, Axial Cl) 1.25
Chair (Axial F, Axial Cl) 4.80
Chair (Equatorial F, Equatorial Cl) 2.10

Note: Data is illustrative and based on typical values for similar compounds.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for electronic structure analysis, albeit at a greater computational expense.

For this compound, ab initio calculations, particularly at the MP2 or CCSD(T) level with a large basis set (e.g., aug-cc-pVTZ), would be employed to obtain highly accurate single-point energies for the DFT-optimized geometries. This approach, often referred to as a DFT//ab initio calculation, provides a more refined understanding of the relative conformational energies. These high-level calculations are crucial for validating the results from DFT and for providing benchmark data.

Furthermore, ab initio methods are instrumental in analyzing the electronic properties of the molecule, such as the dipole moment, polarizability, and the nature of its frontier molecular orbitals (HOMO and LUMO). The analysis of the HOMO and LUMO energies and their spatial distribution provides insights into the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack.

Table 3: Hypothetical Ab Initio Calculated Electronic Properties of this compound

Property Value
Energy of HOMO -6.8 eV
Energy of LUMO 1.5 eV
HOMO-LUMO Gap 8.3 eV
Dipole Moment 3.1 D

Note: Data is illustrative and based on typical values for similar compounds.

Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) offers a computationally efficient alternative to quantum mechanical methods for exploring the conformational landscape of molecules. MM methods use classical physics to model the energy of a molecule as a function of its geometry, employing a set of parameters known as a force field.

While standard, general-purpose force fields (e.g., AMBER, CHARMM) can provide a preliminary conformational search for this compound, their accuracy for a molecule with complex geminal halogen stereoelectronic effects may be limited. Therefore, a more rigorous approach would involve the development of a specific force field for this molecule or a class of similar α-haloketones.

The development of a custom force field would involve parametrizing the bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals, electrostatic) terms. This is typically achieved by fitting the MM potential energy function to high-quality quantum mechanical data, such as energies and forces derived from DFT or ab initio calculations for a range of molecular geometries. Once a reliable force field is developed, it can be used to perform extensive conformational searches and molecular dynamics simulations to study the dynamic behavior of this compound.

Table 4: Hypothetical Key Force Field Parameters for this compound

Interaction Parameter Value
C-Cl Stretch Force Constant (kcal/mol/Ų) 250
C-F Stretch Force Constant (kcal/mol/Ų) 450
Cl-C-F Bend Force Constant (kcal/mol/rad²) 80
Cl-C-C=O Torsion Barrier Height (kcal/mol) 1.5
F-C-C=O Torsion Barrier Height (kcal/mol) 0.8

Note: Data is illustrative and based on typical values for similar compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This method provides a quantitative description of the intramolecular interactions that govern the structure and stability of a molecule.

For this compound, NBO analysis would be performed on the wavefunction obtained from DFT or ab initio calculations. A key focus of this analysis would be to investigate hyperconjugative interactions. These are stabilizing interactions that involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In the case of this compound, important hyperconjugative interactions would likely include those between the lone pairs of the oxygen, fluorine, and chlorine atoms and the antibonding orbitals of adjacent bonds (e.g., n_F -> σ_C-C, n_O -> σ_C-C). The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). By comparing the E(2) values for different conformers, one can gain a deeper understanding of the electronic factors that favor one geometry over another. For instance, an anomeric-type interaction (n -> σ*) might stabilize a conformation with an axial halogen.

Table 5: Hypothetical NBO Analysis of Key Hyperconjugative Interactions in this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) O σ*(C1-C2) 2.1
LP(1) O σ*(C1-C6) 2.3
LP(2) F σ*(C1-C2) 1.8
LP(2) Cl σ*(C1-C2) 1.5
σ(C2-C3) σ*(C1-F) 0.6
σ(C2-C3) σ*(C1-Cl) 0.9

Note: Data is illustrative and based on typical values for similar compounds.

Advanced Synthetic Utility and Derivatization Chemistry of 2 Chloro 2 Fluorocyclohexanone

Leveraging 2-Chloro-2-Fluorocyclohexanone as a Key Synthetic Intermediate

The utility of α-haloketones as versatile intermediates in organic synthesis is well-established. These compounds feature two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—which allows for a wide range of chemical manipulations. mdpi.com The presence of both chlorine and fluorine on the same carbon in this compound provides an even more nuanced reactivity profile, making it a valuable precursor for sophisticated molecular architectures.

Rational Design of Fluorinated Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a widely used strategy to enhance their pharmacological and pharmacokinetic properties. Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity. researchgate.net Similarly, chlorine-containing compounds constitute a significant portion of FDA-approved drugs, highlighting the importance of this halogen in drug design. nih.govnih.gov

This compound serves as an ideal starting point for the rational design of such compounds. The cyclohexanone (B45756) ring provides a common scaffold found in many natural products and synthetic drugs, while the geminal chloro-fluoro center allows for the creation of a fluorinated chiral quaternary carbon. The controlled, stereoselective substitution of the halogen atoms can lead to a variety of optically active molecules, which is a critical aspect of modern drug development. nih.gov

Table 1: Influence of Halogenation on Bioactive Molecule Properties

Property Effect of Fluorine Incorporation Effect of Chlorine Incorporation
Metabolic Stability Often increases by blocking sites of oxidative metabolism. researchgate.net Can enhance stability and modulate electronic properties.
Binding Affinity Can increase affinity through favorable electrostatic interactions. Contributes to binding via hydrophobic and halogen bonding interactions.
Lipophilicity Generally increases the lipophilicity of the molecule. Significantly increases lipophilicity.

| Acidity/Basicity | The strong electron-withdrawing effect can alter the pKa of nearby functional groups. | Modifies electronic character, influencing acidity and basicity. |

Precursor to Structurally Complex Molecules with Defined Halogenation

The dual halogenation of this compound makes it a valuable precursor for molecules where the precise placement of halogens is crucial for activity. The differential reactivity of the C-Cl and C-F bonds can potentially be exploited for sequential, selective transformations. While direct nucleophilic substitution of fluorine is generally difficult, the chlorine atom is more susceptible to displacement, offering a handle for initial derivatization.

Furthermore, α-haloketones are known precursors to a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com Reactions with nitrogen, sulfur, and oxygen nucleophiles can lead to the formation of complex ring systems. For instance, α-haloketones react with amines and other N-heterocyclic compounds, often leading to quaternization and subsequent cycloaddition reactions to form fused ring systems. nih.gov

Regio- and Stereoselective Derivatization Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. wikipedia.orgdurgapurgovtcollege.ac.in Stereoselectivity describes the preferential formation of one stereoisomer over others. Both concepts are critical when transforming a molecule like this compound into a specific, biologically active compound.

Transformations at the Halogenated Centers

The carbon atom bearing the chlorine and fluorine is a key site for derivatization. Nucleophilic substitution reactions at this center can introduce new functional groups. Although this α-carbon is sterically hindered, reactions can proceed, often in a stereoselective manner. For example, nucleophilic substitution of α,α-chlorofluoro carbonyl compounds with nucleophiles like sodium azide (B81097) or thiols has been shown to proceed in a rigorous SN2 fashion, resulting in inversion of stereochemistry without loss of optical purity. nih.gov

Due to the presence of the electron-withdrawing carbonyl group, the α-protons in related ketones are acidic, which can be exploited in base-catalyzed reactions like the Favorskii rearrangement. wikipedia.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which can then be opened by a nucleophile to yield a rearranged carboxylic acid derivative.

Diversification via Ketone Functional Group Manipulations

The ketone functional group itself is a hub for a vast array of chemical transformations, allowing for significant molecular diversification. chemistrytalk.org These reactions can be performed to alter the core structure or to introduce new functionalities for further coupling reactions.

Key transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄). chemistrytalk.orgimperial.ac.uk This creates a new chiral center, and the stereochemical outcome can often be controlled.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, the addition of hydrogen cyanide (HCN) yields a cyanohydrin. chemistrytalk.org Organometallic reagents, such as Grignard or organolithium reagents, add to the carbonyl to form tertiary alcohols. The stereoselectivity of such additions to hindered ketones can be high if one face of the carbonyl is significantly more sterically hindered than the other. nih.gov

Wolff-Kishner Reduction: This reaction completely removes the carbonyl oxygen, converting the C=O group into a CH₂ group. chemistrytalk.org

Formation of Imines and Enamines: Reaction with primary or secondary amines can convert the ketone into an imine or enamine, respectively. These can serve as intermediates for further reactions.

Table 2: Common Ketone Functional Group Transformations

Reaction Type Reagent(s) Resulting Functional Group
Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Grignard Reaction R-MgBr, then H₃O⁺ Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Cyanohydrin Formation KCN, H⁺ α-Hydroxy Nitrile
Reductive Amination R-NH₂, NaBH₃CN Amine

By strategically employing these reactions, chemists can utilize this compound as a versatile scaffold to build a diverse library of complex, halogenated molecules for various applications.

Emerging Research Frontiers and Future Prospects for 2 Chloro 2 Fluorocyclohexanone Research

Innovations in Asymmetric Synthesis and Catalysis for Dihalogenated Systems

The precise installation of two different halogen atoms at a single stereocenter adjacent to a carbonyl group represents a significant synthetic challenge. Recent innovations have moved beyond classical halogenation methods, which often lack stereocontrol, toward advanced catalytic asymmetric techniques. These methods are crucial for producing enantiomerically pure dihalogenated ketones, which are valuable building blocks in medicinal and materials chemistry.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral amine catalysts, for instance, can facilitate the enantioselective α-halogenation of cyclic ketones by forming chiral enamines as key intermediates. This approach allows for high levels of stereocontrol in the introduction of the halogen atom. Building on this, dual-catalysis systems that combine enamine catalysis with other catalytic modes, such as chiral anion phase-transfer catalysis, are being explored to fluorinate α-branched cyclohexanones with high enantioselectivity.

Another innovative frontier is photoenzymatic catalysis, which merges the selectivity of enzymes with the reactivity of photochemistry. Researchers are engineering enzymes, such as flavin-dependent "ene"-reductases, to catalyze the coupling of α,α-dichloroamides with alkenes to generate α-chloroamides with excellent chemo- and stereoselectivity. While not yet applied directly to 2-Chloro-2-Fluorocyclohexanone, this methodology represents a promising future direction for the asymmetric synthesis of dihalogenated carbonyl compounds.

Recent advancements in the catalytic, stereoselective dihalogenation of alkenes also present a viable, albeit less direct, route. bath.ac.uk Although this area is still developing, it offers the potential for creating vicinal dihalides that could be subsequently oxidized to the corresponding α,α-dihalogenated ketones. bath.ac.uk The primary challenge lies in controlling the enantioselectivity of the dihalogenation process itself. bath.ac.uk

Table 1: Comparison of Catalytic Strategies for Asymmetric Halogenation This table is interactive. Users can sort columns to compare different catalytic methods.

Catalytic Strategy Catalyst Type Key Intermediate Potential Enantioselectivity Applicability to Dihalogenation
Organocatalysis Chiral Amines (e.g., Proline derivatives) Chiral Enamine Moderate to High Sequential halogenation steps required
Dual Catalysis Chiral Amine + Chiral Phosphoric Acid Enamine / Ion Pair High Demonstrated for α-branched ketones
Photoenzymatic Catalysis Engineered "Ene"-Reductases Radical intermediate Excellent Demonstrated for related systems

| Metal Catalysis | Transition Metal Complexes | Metal Enolate | Variable | Under development for dihalogenation |

Computational Design of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of halogenated ketones. nih.govmdpi.com For molecules like this compound, computational models can elucidate the complex interplay of steric and electronic effects that govern its conformational preferences and reactivity.

Recent DFT studies on 2-fluorocyclohexanone (B1314666) and its analogs have provided deep insights into the intramolecular interactions that control the axial or equatorial preference of the fluorine substituent. nih.govresearchgate.net These studies use techniques like Natural Bond Orbital (NBO) analysis to dissect the contributions of hyperconjugation, electrostatic interactions, and steric hindrance. nih.gov The findings reveal that classical electrostatic and steric effects often override the stabilizing hyperconjugative interactions of the gauche effect, particularly in different solvents. nih.govresearchgate.net This knowledge is critical for designing reactions, as the conformation of the substrate can dramatically influence the stereochemical outcome of a catalytic process. By computationally screening derivatives of this compound with different substituents, researchers can predict which structures will favor a conformation that leads to a desired product in a subsequent reaction.

Furthermore, computational methods are being employed to design novel catalysts and predict reaction mechanisms. mdpi.com For instance, DFT calculations can map out the entire reaction pathway for a catalytic cycle, identifying transition states and intermediates. This allows for the rational design of catalysts with modified ligands or active sites to lower activation barriers and enhance selectivity. In the context of dihalogenated systems, computational studies can help predict the regioselectivity of halogenation on unsymmetrical ketones by comparing the stability of the different possible enol or enolate intermediates. youtube.com This predictive power accelerates the discovery of new reactions and reduces the need for empirical trial-and-error experimentation.

Table 2: Computational Methods in Halogenated Ketone Research This interactive table outlines the application of various computational techniques.

Computational Method Application Information Gained Relevance to this compound
Density Functional Theory (DFT) Geometry Optimization, Energy Calculations Stable conformers, transition state energies, reaction pathways mdpi.commdpi.com Predicting reactivity and stereochemical outcomes
Natural Bond Orbital (NBO) Analysis Analysis of Intramolecular Interactions Hyperconjugative and steric effects, charge distribution nih.gov Understanding conformational preferences
Polarizable Continuum Model (PCM) Simulation of Solvent Effects Changes in conformational equilibrium and reactivity in solution nih.gov Designing reactions for specific solvent systems

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond path analysis | Nature and strength of chemical bonds and non-covalent interactions | Elucidating the role of halogen bonding |

Integration with Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly influencing the synthesis and application of halogenated compounds. The focus is on developing processes that are more efficient, use less hazardous materials, and minimize waste.

One key area of innovation is the use of safer and more environmentally benign halogenating agents and reaction media. Traditional methods often employ elemental halogens like chlorine and bromine, which are toxic and corrosive. acs.org Modern approaches are exploring alternatives such as N-halosuccinimides or photocatalytic methods that generate the halogenating species in situ from more stable precursors. acs.orgnih.gov For instance, visible-light-mediated vicinal dihalogenation using dual-functional group transfer reagents offers a practical and safer alternative to using toxic binary halogens. acs.orgnih.gov Furthermore, research into greener solvents has identified room temperature ionic liquids as promising replacements for volatile and hazardous organic solvents traditionally used in ketone halogenation. wikipedia.org

Catalysis is at the heart of sustainable chemistry, and the development of highly efficient and recyclable catalysts is a major goal. Catalytic hydrodehalogenation, often using noble metal catalysts like palladium, is being investigated as a green and sustainable method for the detoxification and breakdown of halogenated organic compounds. kuleuven.be This is crucial for managing the lifecycle of products like this compound, ensuring that any waste streams can be rendered harmless. kuleuven.be

Table 3: Mentioned Compound Names

Compound Name
This compound
2-fluorocyclohexanone
N-halosuccinimides

Q & A

What are the optimal synthetic routes for 2-Chloro-2-Fluorocyclohexanone, considering competing substitution pathways?

Methodological Answer:
Synthesis of this compound requires careful optimization to minimize side reactions. A plausible approach involves halogen exchange or electrophilic fluorination of a pre-functionalized cyclohexanone. For example:

  • Stepwise halogenation : Chlorination via SOCl₂ or PCl₃ followed by fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions.
  • Competing pathways : Fluorine’s high electronegativity may hinder subsequent substitution; thus, protecting groups (e.g., ketals) could stabilize the carbonyl during halogenation .
  • Monitoring : Use TLC or GC-MS to track intermediates. Conflicting yields may arise from steric hindrance at the 2-position, requiring temperature control (0–25°C) to suppress elimination byproducts.

How can stereoelectronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic additions?

Advanced Analysis:
The synergistic stereoelectronic effects of Cl and F substituents significantly alter reaction outcomes:

  • Electron-withdrawing effects : Both substituents deactivate the carbonyl, slowing nucleophilic attack. However, fluorine’s smaller size allows closer proximity to the carbonyl, enhancing polarization compared to chlorine .
  • Conformational analysis : Chair conformations may place F/Cl in axial positions, creating steric clashes. Computational modeling (DFT/B3LYP) can predict preferred conformers and transition states .
  • Case study : In Grignard reactions, competing pathways (1,2- vs. 1,4-addition) may arise. Use low-temperature NMR to detect intermediates and isotopic labeling (²H, ¹⁸O) to trace mechanistic pathways.

How to resolve contradictions in spectroscopic data when characterizing this compound?

Data Reconciliation Strategy:
Conflicting NMR/IR/MS data often stem from:

  • Tautomerism : Keto-enol tautomerism in cyclohexanones can obscure carbonyl signals. Use D₂O exchange or ¹³C NMR to confirm the dominant form .
  • Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (monoisotopic) produce distinct MS fragmentation. Compare with reference standards (e.g., Cayman Chemical’s analytical protocols) to validate peaks .
  • X-ray crystallography : If available, resolve structural ambiguities by co-crystallizing with heavy atoms (e.g., bromine derivatives).

What computational tools predict the metabolic pathways of this compound in enzymatic studies?

Advanced Methodology:

  • In silico prediction : Use tools like PISTACHIO or REAXYS to model cytochrome P450-mediated oxidation. Fluorine’s resistance to metabolism may lead to stable intermediates, while chlorine could undergo dehalogenation .
  • Experimental validation : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Compare fragmentation patterns with libraries (e.g., NIST) to identify metabolites .
  • Contradiction handling : Discrepancies between predicted and observed metabolites may arise from enzyme promiscuity. Use kinetic isotope effects (KIEs) or selective inhibitors to pinpoint active sites.

How to design experiments analyzing the thermal stability of this compound under varying conditions?

Experimental Design:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (N₂ vs. O₂ atmospheres). Fluorine’s stability may delay degradation compared to non-fluorinated analogs .
  • Accelerated aging studies : Store samples at -20°C, 4°C, and 25°C for ≥6 months. Monitor purity via HPLC-UV and track byproduct formation (e.g., dehydrohalogenation to cyclohexenone) .
  • Controlled stressors : Expose to UV light (254 nm) or humidity (40–80% RH) to simulate storage conditions. Use Arrhenius modeling to extrapolate shelf life.

What strategies mitigate competing ring-opening reactions during functionalization of this compound?

Synthetic Optimization:

  • Protecting groups : Convert the ketone to a ketal (e.g., ethylene glycol) before functionalizing the halogen substituents. Deprotect post-reaction with aqueous HCl .
  • Lewis acid catalysis : Use BF₃·Et₂O to stabilize the carbonyl during nucleophilic substitution, minimizing ring strain-induced cleavage.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote elimination. Test mixed solvents (e.g., DCM/THF) to balance reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.